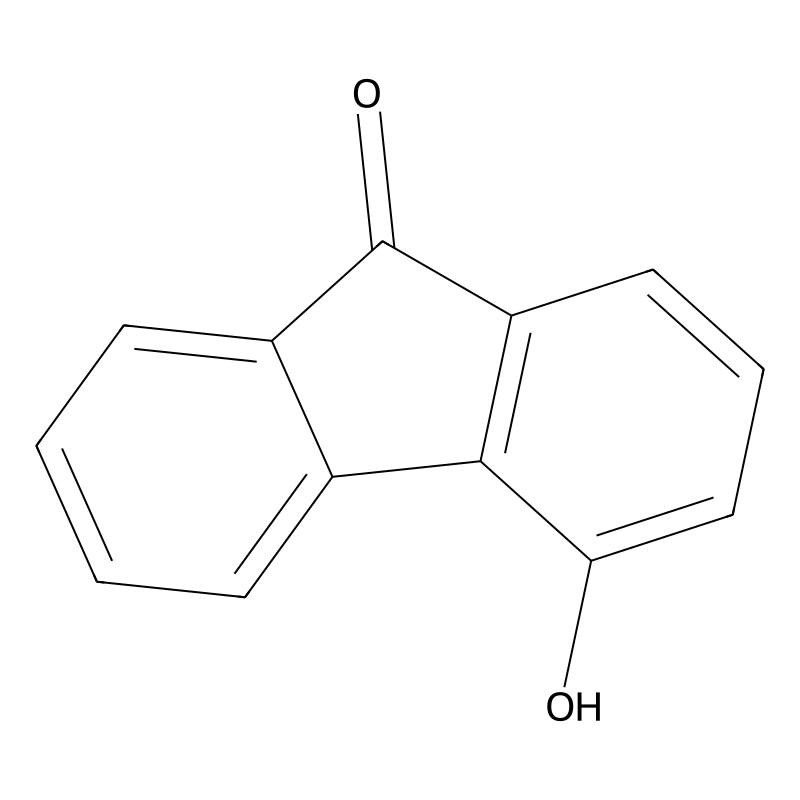

4-Hydroxy-9-fluorenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential role in biodegradation:

One source suggests 4-Hydroxy-9-fluorenone might be a product during the degradation of polycyclic aromatic hydrocarbons (PAHs) by certain fungi like Anthracophyllum discolor []. PAHs are a class of environmental pollutants, and understanding their breakdown mechanisms is crucial for bioremediation efforts. However, more research is needed to confirm this specific role for 4-Hydroxy-9-fluorenone.

Classification as a xenobiotic:

The European Bioinformatics Institute's ChEBI entry classifies 4-Hydroxy-9-fluorenone as a xenobiotic []. Xenobiotics are compounds foreign to living organisms and can include drugs, carcinogens, and environmental contaminants. This classification suggests researchers might be interested in studying its potential biological effects.

Limited research focus:

The scarcity of information on 4-Hydroxy-9-fluorenone in scientific literature indicates it's not a widely studied compound. Resources like PubChem and the National Institute of Standards and Technology (NIST) primarily provide its basic properties like chemical formula and structure [, ].

Future directions:

Given its potential involvement in PAH degradation and its classification as a xenobiotic, future research on 4-Hydroxy-9-fluorenone could explore:

- Its specific role in fungal degradation pathways for PAHs.

- Its potential interactions with biological systems.

- Its environmental fate and impact.

4-Hydroxy-9-fluorenone is an organic compound with the molecular formula C₁₃H₈O₂ and a molecular weight of approximately 196.20 g/mol. It is characterized by a fluorenone backbone with a hydroxyl group at the 4-position, which significantly influences its chemical properties and biological activities. The compound appears as a yellow crystalline solid and is soluble in organic solvents like ethanol and acetone, but less so in water .

- Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

- Reduction: The ketone functionality can be reduced to yield alcohol derivatives.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters.

- Nucleophilic Substitution: The compound can undergo nucleophilic attack at the carbonyl carbon, leading to various substitution products.

These reactions are crucial for synthesizing derivatives and exploring its reactivity in different chemical environments .

Research indicates that 4-hydroxy-9-fluorenone exhibits various biological activities, including:

- Antioxidant Properties: It scavenges free radicals, thereby protecting cells from oxidative stress.

- Antimicrobial Activity: Studies have shown effectiveness against certain bacterial strains, suggesting potential as an antimicrobial agent.

- Enzyme Interaction: It acts as an intermediate in biochemical pathways, particularly in the degradation of polycyclic aromatic hydrocarbons, which are significant environmental pollutants .

Several methods have been developed for synthesizing 4-hydroxy-9-fluorenone:

- Hydroxylation of 9-Fluorenone: This method involves the direct introduction of a hydroxyl group into 9-fluorenone using reagents like boron trifluoride etherate under controlled conditions.

- Rearrangement Reactions: Certain rearrangements involving fluorene derivatives can yield 4-hydroxy-9-fluorenone as a product.

- Photo

4-Hydroxy-9-fluorenone finds applications across various fields:

- Chemical Research: Used as a reagent in synthetic organic chemistry for creating complex molecules.

- Environmental Science: Acts as a marker in studies related to polycyclic aromatic hydrocarbon degradation.

- Pharmaceuticals: Investigated for potential therapeutic uses due to its biological activities, particularly in antioxidant and antimicrobial formulations .

Interaction studies have highlighted the role of 4-hydroxy-9-fluorenone in biochemical processes. It has been shown to interact with various enzymes, impacting metabolic pathways related to the degradation of environmental pollutants like fluorene. These interactions are crucial for understanding its role in bioremediation efforts and its potential toxicity in ecological systems .

Several compounds share structural similarities with 4-hydroxy-9-fluorenone, including:

4-Hydroxy-9-fluorenone is unique due to its specific arrangement of functional groups that enhance its reactivity and biological activity compared to these similar compounds.

XLogP3

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant